1-Phenyl-2-(trifluoromethoxy)ethan-1-ol
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Overview
Description
1-Phenyl-2-(trifluoromethoxy)ethan-1-ol is an organic compound with the molecular formula C9H9F3O2 and a molecular weight of 206.16 g/mol It is characterized by the presence of a phenyl group attached to a trifluoromethoxyethanol moiety
Preparation Methods
The synthesis of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol typically involves the reaction of phenylacetaldehyde with trifluoromethanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Phenyl-2-(trifluoromethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-2-(trifluoromethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(trifluoromethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
1-Phenyl-2-(trifluoromethoxy)ethan-1-ol can be compared with other similar compounds, such as:
1-Phenyl-2-(methoxy)ethan-1-ol: This compound lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
2-[2-(trifluoromethoxy)phenyl]ethan-1-ol: This isomer has the trifluoromethoxy group attached to a different position on the phenyl ring, leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-phenyl-2-(trifluoromethoxy)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7/h1-5,8,13H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEAWYBOFPLQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171146-29-4 |
Source
|
Record name | 1-phenyl-2-(trifluoromethoxy)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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